Flugestone
Overview
Description
Synthesis Analysis Flugestone synthesis involves sophisticated chemical processes that introduce fluorine atoms into complex molecules. A notable method includes the silver-catalyzed ring opening of tertiary cyclopropanol and cyclobutanol precursors, efficiently preparing β- and γ-fluorinated ketones. This process highlights a radical-mediated pathway for C-C bond cleavage and C-F bond formation (Zhao et al., 2015). Additionally, electrophilic fluorination using N-fluoro-benzosulfonimide on α-silylketones exemplifies regio- and diastereoselective synthesis strategies for α-fluoroketones, underlining the diversity in flugestone's synthetic approaches (Enders et al., 2001).
Molecular Structure Analysis The molecular structure of flugestone, particularly its crystal form, has been elucidated through X-ray crystallography. It crystallizes in the monoclinic space group P21, with its absolute configuration determined by observing Bijvoet pairs and calculating the Flack factor (Puig et al., 2006). This detailed analysis provides a foundation for understanding flugestone's interactions and stability.
Chemical Reactions and Properties Flugestone participates in various chemical reactions, reflective of its reactive fluorine atoms and complex structure. For instance, Pd-catalyzed oxidative cyclization of diaryl ketones to fluorenones showcases its potential in forming cyclic structures through efficient C-H activation and cyclometalation, followed by reductive elimination (Gandeepan et al., 2012). Such reactions underline the versatility and reactivity of flugestone and its derivatives.
Physical Properties Analysis The physical properties of flugestone derivatives, including solvatochromic fluorophores and polymer materials, have been extensively studied. For instance, fluorine-based poly(ether−ether−ketone) polymers exhibit unique optical properties, such as high refractive indexes and low birefringence, attributable to the cardo structure of the fluorene units. These polymers are amorphous and transparent at room temperature, with high solubility in common organic solvents (Kawasaki et al., 2007).
Scientific Research Applications
Fertility Enhancement in Sheep
A study by Kaya et al. (2013) focused on the fertility parameters in Tuj sheep, utilizing flugestone acetate combined with other hormones. This research found that the administration of flugestone acetate significantly increased the estrus exhibition and overall pregnancy rates in Tuj ewes during the non-breeding season (Kaya, Kaçar, Kaya, & Aslan, 2013).
Pharmacokinetics and Analytical Methods
Monnoyer et al. (2005) developed a high-performance liquid chromatography-tandem mass spectrometry method for determining flurogestone acetate in ovine plasma. This analytical technique is essential for pharmacokinetic studies and understanding how flugestone acetate behaves in the body of large animals (Monnoyer, Capancioni, Richard, Pacaud, & Guyonnet, 2005).
Identifying Related Impurities
Cheng Yiyu (2007) conducted research to identify related impurities in flugestone acetate, utilizing a combination of high-performance liquid chromatography, diode-array detection, and mass spectrometry. This study contributes to ensuring the purity and safety of flugestone acetate used in veterinary medicine (Cheng Yiyu, 2007).
Safety And Hazards
- FGA is generally safe for veterinary use.
- No significant human health hazards are associated with its use.
Future Directions
- Research on FGA’s efficacy and safety in various animal species.
- Exploration of novel delivery methods or formulations.
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSXGKOMEGSTSE-BPSSIEEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2529-45-5 (Parent) | |
Record name | Flugestone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flugestone | |
CAS RN |
337-03-1 | |
Record name | (11β)-9-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flugestone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flugestone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flugestone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUROGESTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT3ET34748 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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